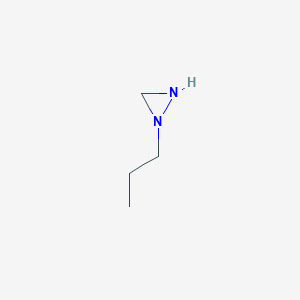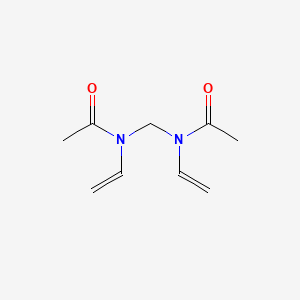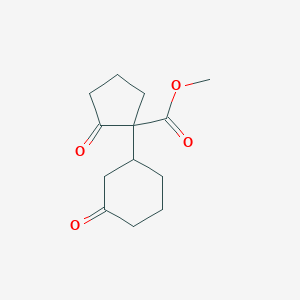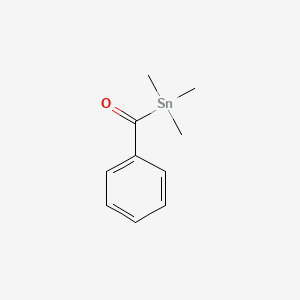![molecular formula C12H4Cl6F3N3 B14288804 2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine CAS No. 125407-19-4](/img/no-structure.png)
2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a triazine ring substituted with trichloromethyl and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trichloromethyl-substituted triazine with a trifluoromethyl-substituted phenyl compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl and trifluoromethyl groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized triazine compounds.
科学研究应用
2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine exerts its effects involves interactions with molecular targets and pathways. The triazine ring and its substituents can interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,4-Bis(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
- 2,4-Bis(trichloromethyl)-6-[4-(chloromethyl)phenyl]-1,3,5-triazine
- 2,4-Bis(trichloromethyl)-6-[4-(methyl)phenyl]-1,3,5-triazine
Uniqueness
2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
| 125407-19-4 | |
分子式 |
C12H4Cl6F3N3 |
分子量 |
459.9 g/mol |
IUPAC 名称 |
2,4-bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C12H4Cl6F3N3/c13-10(14,15)8-22-7(23-9(24-8)11(16,17)18)5-1-3-6(4-2-5)12(19,20)21/h1-4H |
InChI 键 |
MTDGBBNHRZHGEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)



![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)

